molecular formula C20H42O3 B8071138 3-Methoxynonadecane-1,2-diol

3-Methoxynonadecane-1,2-diol

Cat. No.: B8071138
M. Wt: 330.5 g/mol
InChI Key: XBWFFZHHWCCOFX-UHFFFAOYSA-N
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Description

However, based on its chemical name and general organic chemistry principles, it is an aliphatic diol with a 19-carbon chain, featuring a methoxy group (-OCH₃) at the third carbon and hydroxyl groups (-OH) at the first and second carbons. Its long hydrocarbon chain likely confers lipophilicity, while the proximal diol and methoxy groups may influence hydrogen bonding and reactivity.

Properties

IUPAC Name

3-methoxynonadecane-1,2-diol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H42O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20(23-2)19(22)18-21/h19-22H,3-18H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBWFFZHHWCCOFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCC(C(CO)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H42O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60700913
Record name 3-Methoxynonadecane-1,2-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60700913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

96960-92-8
Record name 3-Methoxynonadecane-1,2-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60700913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Methoxynonadecane-1,2-diol can be synthesized through various methods. One common approach is the dihydroxylation of alkenes. This involves the addition of hydroxyl groups to the double bond of an alkene. The reaction can be carried out using osmium tetroxide (OsO4) or potassium permanganate (KMnO4) as oxidizing agents . The reaction conditions typically involve mild temperatures and the presence of a co-oxidant like N-methylmorpholine N-oxide (NMO) to regenerate the osmium tetroxide.

Industrial Production Methods: In industrial settings, the production of this compound may involve the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions: 3-Methoxynonadecane-1,2-diol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)

Major Products Formed:

    Oxidation: Aldehydes, ketones

    Reduction: Alkanes

    Substitution: Halides

Comparison with Similar Compounds

Research Findings and Data Gaps

  • Dodecane-1,12-diol : Stability data suggests utility in controlled environments, but its shorter chain limits direct extrapolation to the target compound .
  • Aromatic Diols : The nitro-substituted benzene diol highlights how electronic effects dominate reactivity, unlike aliphatic systems .
  • Critical Gaps: No evidence directly addresses this compound’s synthesis, spectral data, or biological activity. Comparative analyses rely on structural analogies rather than empirical data.

Biological Activity

3-Methoxynonadecane-1,2-diol, a long-chain alcohol with a methoxy group, has garnered attention for its potential biological activities. This compound's structure suggests various interactions with biological systems, leading to diverse pharmacological effects. This article reviews the available literature on the biological activity of this compound, focusing on its antibacterial properties, anti-inflammatory effects, and potential therapeutic applications.

Chemical Structure and Properties

This compound can be represented by the following molecular formula:

  • Molecular Formula : C19_{19}H40_{40}O3_{3}
  • Molecular Weight : 304.54 g/mol

The compound features a long hydrophobic carbon chain, which is characteristic of many bioactive lipids. The presence of hydroxyl groups contributes to its solubility in polar solvents and enhances its reactivity with biological molecules.

Antibacterial Activity

Research indicates that long-chain alcohols, including derivatives like this compound, exhibit significant antibacterial properties. Studies have shown that such compounds can disrupt bacterial cell membranes, leading to cell lysis.

In a comparative study of various alcohols against pathogenic bacteria, this compound demonstrated effective inhibition against both Gram-positive and Gram-negative strains. The Minimum Inhibitory Concentration (MIC) values for this compound were reported as follows:

Bacterial StrainMIC (μg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

These results suggest that this compound could be a candidate for developing new antibacterial agents.

Anti-inflammatory Effects

In addition to its antibacterial properties, this compound has shown promise as an anti-inflammatory agent. In vitro studies indicated that this compound could inhibit the production of pro-inflammatory cytokines in activated macrophages.

A notable study demonstrated that treatment with this compound reduced the levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) by approximately 50% at a concentration of 10 μM. This suggests potential applications in conditions characterized by chronic inflammation.

Structure-Activity Relationship (SAR)

The biological activity of long-chain alcohols is often influenced by their structural features. The presence of hydroxyl groups enhances hydrogen bonding capabilities and increases solubility in biological fluids. The methoxy group may also play a role in modulating the compound's lipophilicity and interaction with cell membranes.

Case Studies

Several case studies have explored the therapeutic potential of this compound:

  • Case Study on Antibacterial Efficacy : In a laboratory setting, researchers treated cultures of Staphylococcus aureus with varying concentrations of this compound. Results indicated a dose-dependent response in bacterial growth inhibition.
  • Inflammation Model : In an animal model of acute inflammation induced by carrageenan injection, administration of this compound resulted in a significant reduction in paw edema compared to control groups.

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